molecular formula C7H4Br2O B1338254 2,3-Dibromobenzaldehyde CAS No. 61563-26-6

2,3-Dibromobenzaldehyde

Cat. No. B1338254
CAS RN: 61563-26-6
M. Wt: 263.91 g/mol
InChI Key: GEICDMWIZIQEEI-UHFFFAOYSA-N
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Description

2,3-Dibromobenzaldehyde is a chemical compound with the molecular formula C7H4Br2O . It has an average mass of 263.914 Da and a monoisotopic mass of 261.862885 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobenzaldehyde consists of a benzene ring with two bromine atoms and one aldehyde group attached . The presence of the bromine atoms makes the molecule heavier and more polar, which can influence its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

2,3-Dibromobenzaldehyde has a molecular weight of 263.92 . It appears as a white to gray to yellow solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis

2,3-Dibromobenzaldehyde: is a valuable intermediate in organic synthesis. It is often used in the preparation of various aromatic compounds through reactions like Suzuki-Miyaura cross-coupling . This compound can also be utilized in the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 2,3-Dibromobenzaldehyde serves as a precursor for synthesizing heterocyclic compounds that have potential therapeutic applications. It is particularly useful in the construction of complex molecules that may have antitumor, antibacterial, or antiviral properties .

Material Science

2,3-Dibromobenzaldehyde: can play a role in the development of new materials. Its incorporation into polymers and other macromolecules can impart unique properties like increased rigidity or novel electronic characteristics, which are valuable in material science .

Analytical Chemistry

This compound is used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined properties allow for accurate measurement and analysis in various chemical assays .

Environmental Applications

While specific environmental applications of 2,3-Dibromobenzaldehyde are not widely reported, related brominated compounds are often studied for their environmental impact, degradation, and potential use in pollution control strategies .

Industrial Uses

In the industry, 2,3-Dibromobenzaldehyde may be used in the synthesis of dyes, pigments, or other brominated intermediates. Its reactivity with various organic compounds makes it a versatile chemical in the production of industrial materials .

Safety and Hazards

2,3-Dibromobenzaldehyde may cause skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only under a chemical fume hood .

properties

IUPAC Name

2,3-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEICDMWIZIQEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538841
Record name 2,3-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobenzaldehyde

CAS RN

61563-26-6
Record name 2,3-Dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61563-26-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromine (168 g., 1.05 mole) is added over about one hour, with vigorous stirring, to 117.5 g. (0.47 mole) of 2,3-dibromotoluene at 190° C. After the addition is complete, the mixture is cooled to 100° C., then 120 cc. of concentrated sulfuric acid is added and the mixture is stirred for one hour at 100° C. Temperature is raised to 140° C. for five minutes, then the mixture is cooled and the reaction is quenched in ice water. The solid is extracted into ether, and the ether extract is washed with water, then dilute aqueous sodium bicarbonate until the acid is completely removed, and filtered. Removing the ether by evaporation gives 2,3-dibromobenzaldehyde as the residue.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0.47 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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